molecular formula C8H9N3O B1292661 6-Methoxy-1H-indazol-4-amine CAS No. 1000341-20-7

6-Methoxy-1H-indazol-4-amine

Cat. No. B1292661
M. Wt: 163.18 g/mol
InChI Key: GFDOZLUNMUNFEY-UHFFFAOYSA-N
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Description

“6-Methoxy-1H-indazol-4-amine” is a chemical compound . It is a member of indazoles , which are important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .


Synthesis Analysis

Indazoles are synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . They serve as structural motifs in drug molecules .


Physical And Chemical Properties Analysis

The molecular weight of “6-Methoxy-1H-indazol-4-amine” is 163.18 g/mol . It has a complexity of 164 . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Anticancer Research

Field:

Medicinal Chemistry, Oncology

Summary:

6-Methoxy-1H-indazol-4-amine has demonstrated promising anticancer activity. Researchers have explored its potential as a cytotoxic agent against various cancer cell lines, including colorectal cancer cells (HCT116) . The compound’s mechanism of action involves inhibiting cell proliferation and inducing apoptosis.

Experimental Procedures:

Results:

Anti-Inflammatory Applications

Field:

Pharmacology, Immunology

Summary:

Researchers have investigated the anti-inflammatory properties of indazole derivatives, including 6-Methoxy-1H-indazol-4-amine. These compounds exhibit weak anti-inflammatory effects in animal models . However, their potential as selective inhibitors of specific inflammatory pathways warrants further exploration.

Experimental Procedures:

Results:

Monoamine Oxidase (MAO) Inhibition

Field:

Neuropharmacology, Enzymology

Summary:

Indazole derivatives, including 6-Methoxy-1H-indazol-4-amine, have been evaluated as inhibitors of monoamine oxidase (MAO). These enzymes play a crucial role in neurotransmitter metabolism. The compound’s structure influences its MAO inhibition potency .

Experimental Procedures:

Results:

These applications highlight the versatility of 6-Methoxy-1H-indazol-4-amine across different scientific domains. Further research and optimization are essential to fully exploit its potential

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their versatile biological activities, they have gained considerable attention in the field of medicinal chemistry . Therefore, the future directions for “6-Methoxy-1H-indazol-4-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry.

properties

IUPAC Name

6-methoxy-1H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDOZLUNMUNFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=NNC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646937
Record name 6-Methoxy-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1H-indazol-4-amine

CAS RN

1000341-20-7
Record name 6-Methoxy-1H-indazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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